Nicergoline tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

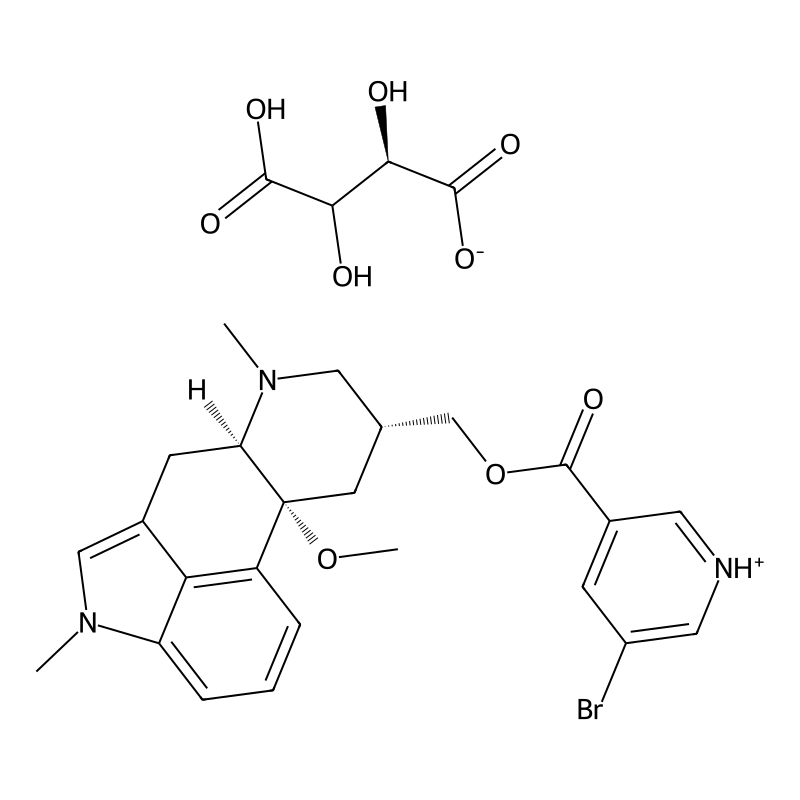

Nicergoline tartrate is a semisynthetic derivative of the ergot alkaloid family, specifically designed to enhance cerebral blood flow and improve cognitive function. It is primarily used in the treatment of vascular cognitive impairment and senile dementia. The compound's chemical formula is C28H32BrN3O9, and it features a complex structure that includes a brominated pyridine moiety and a methoxy-substituted ergoline backbone . Nicergoline acts as an alpha-1 adrenergic receptor antagonist, promoting vasodilation and increasing arterial blood flow, particularly in the brain, which enhances oxygen and glucose utilization by neuronal cells .

- Alpha-1 Adrenergic Receptor Antagonism: Inhibiting the vasoconstrictive effects of catecholamines (e.g., epinephrine) leads to peripheral vasodilation.

- Inhibition of Platelet Aggregation: This property helps in preventing thrombus formation, contributing to improved blood flow.

- Neurotrophic Effects: Nicergoline promotes the release of nerve growth factor, which is crucial for neuronal health and regeneration .

The compound is also subject to metabolic transformations in the liver, primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit differing pharmacological properties .

The synthesis of nicergoline tartrate typically involves several steps:

- Formation of the Ergoline Core: The initial step involves constructing the ergoline backbone through condensation reactions involving appropriate precursors.

- Bromination: The introduction of bromine at specific positions on the pyridine ring enhances biological activity.

- Tartrate Salt Formation: Finally, nicergoline is combined with tartaric acid to form nicergoline tartrate, which improves solubility and bioavailability .

Recent advancements have simplified this process, reducing the number of steps required for synthesis while maintaining yield and purity .

Nicergoline tartrate is primarily used in:

- Cognitive Disorders: Treatment for senile dementia and other cognitive impairments associated with vascular issues.

- Cerebral Vascular Diseases: Used as a therapeutic agent to enhance blood flow and improve neurological outcomes in conditions like stroke or transient ischemic attacks.

- Peripheral Vascular Diseases: It is also indicated for improving circulation in peripheral vascular disorders .

Interaction studies have shown that nicergoline can affect the pharmacokinetics of other drugs. For instance:

- With Acetylsalicylic Acid: Co-administration may increase the risk or severity of hypertension due to compounded vasodilatory effects .

- With Other Vasodilators: Care should be taken when combined with other agents affecting vascular tone as it may lead to hypotension or excessive vasodilation .

These interactions highlight the importance of monitoring patients on multiple medications.

Several compounds share structural or functional similarities with nicergoline. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Ergotamine | Ergot Alkaloid | Used for migraine treatment; associated with fibrosis. |

| Bromocriptine | Ergot Alkaloid | Dopamine agonist used in Parkinson's disease; less focus on vasodilation. |

| Cabergoline | Ergot Alkaloid | Primarily used for hyperprolactinemia; has dopamine agonist properties. |

| Piracetam | Nootropic | Enhances cognitive function but lacks vasodilatory effects. |

Uniqueness of Nicergoline Tartrate

Nicergoline's unique profile lies in its potent vasodilatory effects without significant risk of cardiac fibrosis, which is often associated with other ergot derivatives like ergotamine. Its dual action on both vascular smooth muscle and neuronal function makes it particularly valuable for treating cognitive impairments related to vascular issues while minimizing adverse effects compared to similar compounds .

Solubility Profile and Partition Coefficients

Nicergoline tartrate exhibits distinctive solubility characteristics that significantly influence its pharmaceutical applications and bioavailability. The compound demonstrates a marked difference in aqueous solubility compared to its free base form, with the tartrate salt formulation providing substantial solubility enhancement.

Aqueous Solubility Characteristics

The aqueous solubility of nicergoline tartrate varies considerably depending on the crystalline form and preparation method. The crystalline tartrate salt exhibits a water solubility of approximately 0.07 milligrams per milliliter, representing a 35-fold increase compared to the practically insoluble free base (0.002 milligrams per milliliter) [1] . However, the amorphous form of nicergoline tartrate demonstrates dramatically enhanced solubility, reaching 3.2 milligrams per milliliter at 25°C, which represents a 1600-fold enhancement over the free base form .

Organic Solvent Solubility

Nicergoline tartrate demonstrates favorable solubility characteristics in various organic solvents. The compound is freely soluble in methylene chloride and shows good solubility in ethanol (96 percent), acetone, and chloroform [1] [3]. This broad solubility profile in organic solvents facilitates various pharmaceutical formulation approaches and manufacturing processes.

Partition Coefficient Analysis

The lipophilicity of nicergoline tartrate is characterized by a logarithmic partition coefficient (Log P) of 4.34 for the octanol-water system [1]. This high partition coefficient indicates significant lipophilicity, which influences the compound's membrane permeability and tissue distribution characteristics. The high Log P value suggests favorable penetration through biological membranes, including the blood-brain barrier, which is crucial for its therapeutic activity in cerebrovascular disorders.

Cosolvent Effects

Research has demonstrated that the solubility of nicergoline tartrate can be further enhanced through cosolvent systems. The use of methanol as a cosolvent in pharmaceutical formulations has been shown to improve dissolution characteristics [4]. Additionally, the interaction with amphiphilic molecules in nanostructured emulsion systems can lead to pH-responsive solubility modifications, enabling controlled release applications [5].

pH-Dependent Degradation Kinetics

The stability of nicergoline tartrate is critically dependent on pH conditions, with specific degradation pathways becoming prominent under different pH environments. Understanding these pH-dependent degradation kinetics is essential for formulation development and storage optimization.

pH Stability Range

Nicergoline tartrate demonstrates optimal stability within a pH range of 4 to 9, with any deviation from this range potentially leading to significant degradation [6]. This relatively narrow stability window requires careful consideration in formulation design and storage conditions.

Acidic pH Degradation

Under acidic conditions (pH < 4), nicergoline tartrate undergoes accelerated hydrolytic degradation [6]. The acidic environment intensifies the hydrolysis of the ester linkage, leading to the formation of several degradation products including acetyl-nicergoline, diacetyl-nicergoline, dihydronicergoline, and nicotinyl-6-methoxy-lisuride [6] [7]. The presence of hydrolytic enzymes can further accelerate these degradation processes.

Alkaline pH Effects

At alkaline pH conditions (pH > 9), nicergoline tartrate also shows increased susceptibility to degradation, though through different mechanistic pathways compared to acidic conditions [6]. The alkaline environment can promote different chemical transformations, potentially affecting the integrity of the ergoline backbone structure.

Degradation Kinetics

The degradation of nicergoline tartrate follows complex kinetics that are influenced by multiple factors including pH, temperature, and the presence of catalytic species. The formation of degradation products follows distinct pathways, with hydrolytic degradation being the primary concern under non-optimal pH conditions [6] [7].

Analytical Considerations

The pH-dependent degradation products can be identified and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques [6]. These analytical methods are essential for stability studies and quality control processes in pharmaceutical manufacturing.

Oxidative/Reductive Transformation Pathways

Nicergoline tartrate undergoes various oxidative and reductive transformations that can significantly impact its pharmaceutical stability and therapeutic efficacy. These transformation pathways are influenced by environmental conditions, storage parameters, and the presence of catalytic species.

Oxidative Degradation Mechanisms

The primary oxidative degradation pathway involves the oxidation of the piperazine group within the nicergoline molecular structure [6] [7]. This oxidation process leads to the formation of nicotinamide as the main oxidative degradation product. Additional oxidative transformation products include N-methylnicotinamide and N-acetylnicotinamide, which result from further oxidative modifications of the molecule [6] [7].

Photodegradation Pathways

Exposure to light initiates photodegradation processes that represent a significant stability concern for nicergoline tartrate [6] [7]. The photodegradation pathways produce several chemically related impurities, including nicotinic acid, 6-methoxy-1,4-dihydropyridine, and piperidine. These photodegradation products can have different pharmacological properties compared to the parent compound [6] [7].

Thermal Transformation Pathways

Elevated temperatures can trigger thermal degradation processes in nicergoline tartrate [7] [8]. The thermal degradation products include N-methyl-dihydronicotinamide, N-methyl-pyrrolidinone, 6-methoxy-1,2,3,4-tetrahydronicotinamide, and 1,6-dimethoxy-3,4-dihydro-1,2,3-benzothiadiazine [7]. These thermal transformation products may exhibit different pharmacological activities compared to the original compound.

Metabolic Transformation Pathways

The metabolic transformation of nicergoline tartrate involves several enzymatic pathways [9]. The primary metabolic pathway involves the hydrolysis of the ester linkage to produce 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL), which serves as an active metabolite. The MMDL undergoes further N-demethylation primarily through cytochrome P450 2D6 (CYP2D6) to form 10-alpha-methoxy-9,10-dihydrolysergol (MDL) [9]. Minor metabolic pathways include glucuronide conjugation reactions.

Reductive Transformation Considerations

While oxidative pathways are more extensively documented, reductive transformations can also occur under specific conditions. These reductive processes may involve the modification of functional groups within the molecule, potentially leading to the formation of reduced derivatives with altered pharmacological properties.

Environmental Factors Affecting Transformations

The rate and extent of oxidative and reductive transformations are significantly influenced by environmental factors including temperature, humidity, light exposure, and the presence of catalytic species [6] [7]. The combination of nicergoline tartrate with oxidizing substances or exposure to acidic pH conditions can accelerate these degradation processes [6] [7].

Analytical Detection and Quantification

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Liu R, Wu R, Flammer J, Haefliger IO. Inhibition by brimonidine of forskolin-induced nitrite production in isolated pig ciliary processes. Invest Ophthalmol Vis Sci. 2002 Aug;43(8):2727-31. PubMed PMID: 12147609.

3: Abysique A, Orsoni P, Bouvier M. Evidence for supraspinal nervous control of external anal sphincter motility in the cat. Brain Res. 1998 Jun 8;795(1-2):147-56. PubMed PMID: 9622615.

4: Boismare F, Lorenzo J. Study of the protection on afforded by nicergoline against the effects of cerebral ischemia in the cat. Arzneimittelforschung. 1975 Mar;25(3):410-3. PubMed PMID: 1174043.